tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which is further substituted with a tert-butyl carbamate group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is usually introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbamate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3S,4S)-4-(methyl)piperidin-3-yl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl ((3S,4S)-4-(chloromethyl)piperidin-3-yl)carbamate: Contains a chloromethyl group instead of a trifluoromethyl group.
tert-Butyl ((3S,4S)-4-(bromomethyl)piperidin-3-yl)carbamate: Features a bromomethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl ((3S,4S)-4-(trifluoromethyl)piperidin-3-yl)carbamate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(trifluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 |
InChI Key |
YKEJWMDJHSNPAU-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F |
Origin of Product |
United States |
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